molecular formula C12H23NO4 B13867501 Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13867501
M. Wt: 245.32 g/mol
InChI Key: FVRXDXYQJSOHPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, reduced hydroxy derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-10(15)9(8-13)5-7-14/h9-10,14-15H,4-8H2,1-3H3

InChI Key

FVRXDXYQJSOHPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CCO)O

Origin of Product

United States

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